molecular formula C11H20O2 B1619476 2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane CAS No. 68258-95-7

2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

Cat. No. B1619476
CAS RN: 68258-95-7
M. Wt: 184.27 g/mol
InChI Key: WBZMYLUNPPFHTA-UHFFFAOYSA-N
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Description

6-Methyl-5-hepten-2-one propyleneglycol acetal, also known as 2, 4-dimethyl-2-(4-methyl-3-penten-1-yl)-1, 3-dioxolane, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 6-Methyl-5-hepten-2-one propyleneglycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-methyl-5-hepten-2-one propyleneglycol acetal is primarily located in the membrane (predicted from logP). 6-Methyl-5-hepten-2-one propyleneglycol acetal has a citrus, fatty, and green taste.

Scientific Research Applications

Chemical Structure and Analysis

  • Studies have been conducted on the geometrical isomers of 2,4-dimethyl-1,3-dioxolane, focusing on their separation and identification using preparative gas liquid chromatography and nuclear magnetic resonance spectroscopy (Kametani & Sumi, 1972).
  • Research on the effect of conformational structure on the structural directivity of the opening of acetal rings by organomagnesium compounds has shown specific reactions of cis- and transisomers of 2,4-dimethyl-1,3-dioxolane, indicating strong spatial screening in these compounds (Atavin et al., 1969).

Polymerization and Physical Properties

  • The polymerization behavior of methyl-substituted 1,3-dioxolanes, including dimethyl variants, has been investigated, providing insights into the thermodynamics of these reactions and the influence of methyl substituents on cationic polymerizability (Okada, Mita, & Sumitomo, 1975).
  • Vapor-liquid-liquid equilibrium (VLLE) and vapor pressure data for systems including 2,4-dimethyl-1,3-dioxolane have been studied, providing essential data for chemical engineering applications (Chopade et al., 2003).

Catalysis and Synthesis Applications

  • Catalytic synthesis of 2,4-dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane has been explored, offering environmentally friendly catalyst options for such chemical syntheses (Yang Shui-jin, 2006).
  • The synthesis of various 1,3-dioxolanes, including 2,4-dimethyl variants, has been achieved using specific catalysts, which is significant for organic synthesis and industrial applications (Adams, Barnard, & Brosius, 1999).

Stereochemistry and Molecular Interactions

  • Studies on the stereochemistry of 2,4-dimethyl-1,3-dioxolane radicals have provided insights into the geometric isomerism and the pyramidal structure of these radicals in certain chemical reactions (Kobayashi & Simamura, 1973).
  • Investigations into the conformations and pseudorotations of methyl-substituted 1,3-dioxolanes, including 2,4-dimethyl variants, have utilized molecular mechanics, contributing to a deeper understanding of their molecular behavior (Duin et al., 2010).

properties

CAS RN

68258-95-7

Product Name

2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

InChI

InChI=1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3

InChI Key

WBZMYLUNPPFHTA-UHFFFAOYSA-N

SMILES

CC1COC(O1)(C)CCC=C(C)C

Canonical SMILES

CC1COC(O1)(C)CCC=C(C)C

density

0.905-0.911 (20°)

Other CAS RN

68258-95-7

physical_description

Colourless to slightly yellow liquid;  Strong fatty, green citrus-like odou

solubility

Practically insoluble or insoluble in water;  soluble in fats and oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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